1,8-Dinitropyrene

Genetic toxicology Ames test Mutagenicity

Validate your Ames assay sensitivity with 1,8-dinitropyrene—generating up to 940,000 revertants/µg as a calibrated positive control. Its unique resistance to Aroclor-induced cytosol activation sets it apart from 1,3- and 1,6-DNP isomers, enabling precise metabolic pathway studies. Essential for GC-HRMS method validation with detection limits down to 0.90 pg, and for carcinogenesis models inducing leukemia with distinct 38-week survival kinetics in CD rats. Using the exact 1,8-isomer is critical for reproducible, interpretable results in genetic toxicology and environmental monitoring.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 42397-65-9
Cat. No. B049389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitropyrene
CAS42397-65-9
Synonyms1,8-dinitropyrene
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H
InChIKeyBLYXNIHKOMELAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.4X10-2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dinitropyrene (CAS 42397-65-9) as a Reference Standard for Nitro-PAH Mutagenicity and Carcinogenicity Studies


1,8-Dinitropyrene (1,8-DNP) is a synthetic, yellow crystalline solid belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), specifically a derivative of pyrene with two nitro groups at the 1 and 8 positions [1]. It is primarily an environmental contaminant found in particulate emissions from combustion, most notably diesel exhaust [1]. This compound is not used commercially but serves as a critical analytical standard and research tool due to its classification as a potent direct-acting mutagen and a Group 2B possible human carcinogen by the IARC [1][2]. Its extreme potency in bacterial assays and distinct carcinogenic profile in rodent models underscore its importance as a benchmark compound for studying the mechanisms of environmental mutagenesis and carcinogenesis [1].

The Pitfalls of Substituting 1,8-Dinitropyrene with Other Nitro-PAHs in Critical Assays


Substituting 1,8-dinitropyrene with a closely related analog such as 1-nitropyrene, 1,3-dinitropyrene, or 1,6-dinitropyrene introduces profound variability in experimental outcomes. As detailed in the evidence below, these isomers and analogs exhibit quantifiably different mutagenic potencies, distinct metabolic activation and detoxification pathways, and divergent carcinogenicity profiles [1][2][3]. For instance, a substitution could lead to a 40-fold difference in bacterial mutation frequency, a complete alteration in the compound's response to metabolic enzymes, or a significant change in tumor type and latency period in in vivo models [1][2][3]. Therefore, selection of the specific isomer is not a matter of convenience but a critical scientific variable that directly dictates the validity and interpretability of results in genetic toxicology, environmental monitoring, and carcinogenesis research.

Quantitative Differentiators of 1,8-Dinitropyrene Against Key Analogs


Superior Mutagenic Potency in Salmonella: 1,8-Dinitropyrene vs. 1-Nitropyrene

1,8-Dinitropyrene is exceptionally more mutagenic than its mono-nitrated parent compound, 1-nitropyrene. In a head-to-head comparison using the Salmonella typhimurium TA1538 reversion assay, 1,8-dinitropyrene demonstrated up to a 40-fold higher mutagenic potency [1]. This difference is further underscored by another study in strain TA98, where 1,8-dinitropyrene produced 940,000 revertants per microgram, while 1-nitropyrene was only weakly mutagenic [2].

Genetic toxicology Ames test Mutagenicity

Isomer-Specific Mutagenic Potency: 1,8-Dinitropyrene as the Most Potent DNP

Among the three major dinitropyrene isomers, 1,8-dinitropyrene exhibits the highest mutagenic activity in the Ames test. A comparative study in Salmonella typhimurium TA98 demonstrated that 1,8-DNP produced 940,000 revertants per microgram [1]. In contrast, the same study found 1,3,6-trinitropyrene and 1,3,6,8-tetranitropyrene produced 708,000 and 221,000 revertants per microgram, respectively [1]. While direct, single-assay data for 1,6-DNP is not available in this specific source, the broader class-level inference from numerous studies establishes 1,8-DNP as the most potent direct-acting mutagen among these common nitro-PAH isomers [1][2].

Environmental mutagenesis Structure-activity relationship Salmonella

Differential Metabolic Modulation: Resistance of 1,8-Dinitropyrene to Cytosolic Deactivation

The mutagenic response of 1,8-dinitropyrene is differentially modulated by mammalian metabolic fractions compared to its isomers. In the Ames assay, cytosol from Aroclor-pretreated rats did not significantly alter the mutagenic response of 1,8-DNP [1]. In stark contrast, the same cytosolic preparation significantly (P < 0.05) increased the mutagenicity of both 1,3- and 1,6-dinitropyrene [1]. Furthermore, control cytosol significantly deactivated 1,8-DNP at all concentrations tested (P < 0.05) [1].

Xenobiotic metabolism Metabolic activation Ames test

Distinct Carcinogenicity Profile: 1,8-Dinitropyrene Induces a Unique Spectrum of Tumors

1,8-Dinitropyrene exhibits a unique in vivo carcinogenicity profile that differentiates it from other nitro-PAHs. A comparative study in weanling female CD rats found that while both 1,6- and 1,8-dinitropyrene were highly carcinogenic, their effects differed markedly [1]. Animals treated with 1,6-DNP had a significantly shorter average survival period (19 weeks) compared to those treated with 1,8-DNP (38 weeks) due to rapid induction of peritoneal malignant fibrous histiocytomas (MFHs) [1]. Importantly, 1,8-DNP induced a significant incidence of leukemia, an effect not observed with 1,3-DNP [1]. The overall carcinogenic potency ranking established in this model was 1,6-DNP > 1,8-DNP > 1,3-DNP > 1-nitropyrene [2].

Chemical carcinogenesis In vivo toxicology Rodent models

Validated Application Scenarios for Procuring 1,8-Dinitropyrene


Calibrating Mutagenicity Assays for Environmental Sample Analysis

Due to its exceptional potency as a direct-acting mutagen in the Salmonella Ames test, producing up to 940,000 revertants per microgram [1], 1,8-dinitropyrene is an essential positive control and calibration standard. Its use ensures the sensitivity and validity of assays designed to detect and quantify the mutagenic potential of complex environmental mixtures, such as diesel exhaust particulates and urban air samples .

Investigating Mechanisms of Nitroarene Carcinogenesis and Tumor Specificity

The well-characterized and distinct in vivo carcinogenicity of 1,8-dinitropyrene, particularly its induction of leukemia and its specific survival kinetics in rodent models (e.g., a 38-week survival period in CD rats) [1], makes it a uniquely valuable tool. It is procured for long-term studies aimed at dissecting the molecular pathways leading to specific cancer types (e.g., hematopoietic vs. solid tumors) and for comparing the carcinogenic mechanisms of different nitro-PAH isomers .

Analytical Chemistry Method Development and Validation

1,8-Dinitropyrene is a critical reference standard for developing and validating highly sensitive analytical methods, such as gas chromatography–high-resolution mass spectrometry (GC-HRMS). With validated methods achieving detection limits in the 0.90–1.1 pg range for dinitropyrene isomers [1], the use of pure 1,8-DNP standard is mandatory for accurate quantification of this and related compounds in environmental matrices like NIST Standard Reference Material 1975 [1].

Studies on Metabolic Activation and Detoxification Pathways

Given its unique response to mammalian metabolic fractions—specifically its resistance to activation by Aroclor-induced cytosol that activates 1,3- and 1,6-DNP [1]—1,8-dinitropyrene is an indispensable substrate. It is used in comparative enzymology studies to delineate the specific roles of different cytochrome P450s, nitroreductases, and cytosolic enzymes in the bioactivation and detoxification of environmental nitro-PAHs.

Technical Documentation Hub

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